The synthesis of 1-(5-Chloropyridin-2-yl)-3-phenylurea typically involves the reaction of 5-chloro-2-pyridylamine with phenyl isocyanate. The general procedure can be outlined as follows:
The molecular structure of 1-(5-Chloropyridin-2-yl)-3-phenylurea can be analyzed based on its chemical formula and structural representation:
Property | Value |
---|---|
Molecular Formula | C11H10ClN3O |
Molecular Weight | 225.67 g/mol |
InChI | InChI=1S/C11H10ClN3O/c12-9(13)7(14)6(8)10/h6H,1H3,(H2,12,13,14) |
SMILES | ClC1=CC=NC=C1N(C(=O)N(C2=CC=CC=C2)C) |
1-(5-Chloropyridin-2-yl)-3-phenylurea can participate in various chemical reactions:
Reaction Type | Reagents | Conditions |
---|---|---|
Oxidation | Hydrogen peroxide | Aqueous or organic solvents |
Reduction | Lithium aluminum hydride | Anhydrous conditions |
Substitution | Amines, thiols | Presence of base or catalyst |
The mechanism of action for 1-(5-Chloropyridin-2-yl)-3-phenylurea is primarily linked to its biological activity:
The physical and chemical properties of 1-(5-Chloropyridin-2-yl)-3-phenylurea are crucial for understanding its behavior in different environments:
Property | Value |
---|---|
Appearance | White crystalline solid |
Melting Point | Approximately 150°C |
Solubility | Soluble in organic solvents |
Stability | Stable under normal conditions |
1-(5-Chloropyridin-2-yl)-3-phenylurea has diverse applications across several fields:
CAS No.: 11003-57-9
CAS No.: 75-08-1
CAS No.: 13568-33-7
CAS No.: 9056-36-4
CAS No.:
CAS No.: 2138047-64-8